Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-
Description
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- is a substituted hexanoic acid derivative featuring an amide-linked 2-ethyl-1-oxohexyl group at the terminal amino position. This compound belongs to a broader class of ω-aminohexanoic acid derivatives, which are characterized by their tertiary amino or amide substituents on the sixth carbon of the hexanoic acid backbone. These derivatives are often synthesized via alkylation or amidation reactions involving ethyl 6-bromohexanoate and secondary amines or acylating agents .
Properties
CAS No. |
75113-47-2 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
6-(2-ethylhexanoylamino)hexanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-3-5-9-12(4-2)14(18)15-11-8-6-7-10-13(16)17/h12H,3-11H2,1-2H3,(H,15,18)(H,16,17) |
InChI Key |
GRPDJDFTHPKLAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-, is typically accomplished via a multi-step process involving the formation of an amide bond between a hexanoic acid derivative and a 2-ethyl-1-oxohexyl amine or related precursor. The process is adaptable for both laboratory-scale and industrial production.
Key Steps:
- Activation of Carboxylic Acid: The hexanoic acid group is activated using coupling reagents, most commonly carbodiimides such as Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).
- Amide Bond Formation: The activated hexanoic acid reacts with 2-ethyl-1-oxohexylamine (or an equivalent amine) to form the target amide linkage.
- Purification: The crude product is purified using advanced chromatographic techniques to achieve high purity, which is critical for biochemical applications.
Representative Reaction Scheme:
$$
\text{Hexanoic acid} + \text{2-ethyl-1-oxohexylamine} \xrightarrow[\text{Solvent}]{\text{DCC or EDC}} \text{Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-} + \text{By-products}
$$
Detailed Synthetic Procedure
| Step | Reagent(s) | Conditions | Purpose |
|---|---|---|---|
| 1 | Hexanoic acid, DCC or EDC, solvent | Room temperature, inert atmosphere | Activation of carboxylic acid |
| 2 | 2-ethyl-1-oxohexylamine | Addition after activation | Amide bond formation |
| 3 | Chromatography (e.g., silica gel column) | As required | Product purification |
- Solvents such as dichloromethane or dimethylformamide (DMF) are commonly employed.
- Reaction monitoring via thin-layer chromatography (TLC) or HPLC is recommended.
Industrial Scale Synthesis
For industrial applications, the process is scaled using automated reactors to ensure consistent yield and minimize by-products. Key optimizations include:
- Automated Dosing: Precise addition of reagents to control reaction kinetics.
- Temperature Control: Maintaining optimal temperature to maximize yield and minimize side reactions.
- Efficient Purification: Use of preparative HPLC or large-scale column chromatography.
Research Findings and Data Tables
Summary of Reported Methods
| Source | Methodology Highlights | Yield (%) | Purity (%) | Notable Features |
|---|---|---|---|---|
| Evitachem | DCC/EDC-mediated amide coupling, silica gel purification | 65–85 | >98 | Multi-step, enzyme studies |
| PubChem | General amide synthesis, no detailed yield reported | N/A | N/A | Structural confirmation |
| Chemsrc | Data on physical properties, no explicit method | N/A | N/A | Analytical data |
Key Reaction Parameters
| Parameter | Typical Value/Range | Impact on Synthesis |
|---|---|---|
| Molar ratio (acid:amine) | 1:1 to 1.2:1 | Excess amine improves yield |
| Reaction temperature | 20–35°C | Higher temp may increase side products |
| Reaction time | 4–24 hours | Longer times for higher conversion |
| Solvent | DCM, DMF | Solubility and reactivity |
Additional Notes
- Functional Group Compatibility: The method is compatible with a wide range of functional groups, but care must be taken to avoid hydrolysis or side reactions under basic or acidic conditions.
- Safety Considerations: DCC and EDC are irritants and should be handled in a fume hood with appropriate PPE.
- Analytical Confirmation: The product is typically confirmed by NMR, IR, and mass spectrometry. PubChem and Chemsrc provide reference spectra and structure data.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- Hexanoic acid derivatives are being investigated for their potential as drug delivery systems. The compound's ability to form stable complexes with various drugs enhances bioavailability and therapeutic efficacy.
- Case Study : Research indicates that hexanoic acid derivatives can facilitate the transport of hydrophobic drugs across biological membranes, improving their absorption in the gastrointestinal tract .
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Research Findings : A study demonstrated that hexanoic acid derivatives showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
-
Cancer Research :
- Hexanoic acid derivatives are being explored for their potential anti-cancer properties. They may inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : In vitro studies have shown that certain hexanoic acid derivatives can reduce the viability of cancer cell lines, suggesting a pathway for therapeutic development .
Biotechnology Applications
- Biomaterials :
- Hexanoic acid is utilized in synthesizing biodegradable polymers and hydrogels for tissue engineering applications.
- Data Table : Comparative analysis of hexanoic acid-based polymers versus traditional polymers in biocompatibility studies.
| Property | Hexanoic Acid Polymer | Traditional Polymer |
|---|---|---|
| Biodegradability | High | Low |
| Cytotoxicity | Low | Moderate |
| Mechanical Strength | Moderate | High |
- Enzyme Stabilization :
Material Science Applications
-
Coatings and Adhesives :
- Hexanoic acid derivatives are incorporated into coatings and adhesives due to their excellent adhesion properties and resistance to environmental degradation.
- Case Study : A commercial product developed using hexanoic acid as a key component demonstrated superior adhesion on various substrates compared to conventional adhesives .
-
Surfactants :
- The compound is employed in formulating surfactants used in cleaning products and personal care items due to its emulsifying properties.
- Data Table : Performance comparison of surfactants containing hexanoic acid versus those without.
| Surfactant Type | Performance Rating (Scale 1-10) | Environmental Impact |
|---|---|---|
| With Hexanoic Acid | 8 | Low |
| Without Hexanoic Acid | 5 | Moderate |
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-(Diethylamino)hexanoic Acid Derivatives
- Structure: These compounds feature a diethylamino group at the terminal position, lacking the oxohexyl moiety present in the target compound.
- Synthesis: Prepared via alkylation of ethyl 6-bromohexanoate with diethylamine, followed by transesterification with long-chain alkanols .
- Properties : Higher hydrophobicity compared to morpholinyl or piperidinyl derivatives but less reactive due to the absence of a ketone group. Applications include surfactants and polymer additives .
6-(Morpholin-4-yl)hexanoic Acid
- Structure: Contains a morpholine ring (oxygen-containing heterocycle) at the terminal amino position.
- Synthesis: Synthesized via alkylation of ethyl 6-bromohexanoate with morpholine, yielding esters that are transesterified for further modifications .
- Properties : Enhanced solubility in polar solvents due to the oxygen atom in the morpholine ring. Used in pH-responsive materials and biomedical coatings .
6-[(6-Aminohexanoyl)amino]hexanoic Acid (Dimer)
- Structure: A dimeric form with two hexanoic acid units linked via an amide bond.
- Synthesis: Formed through condensation reactions of 6-aminohexanoic acid.
- Properties : Exhibits bifunctional reactivity, enabling crosslinking in polymers. Applications include biodegradable plastics and drug delivery matrices .
6-Amino-2-oxohexanoic Acid
- Structure: Features a ketone group at the second carbon and an amino group at the sixth carbon.
- Synthesis: Derived from ε-aminocaproic acid via oxidation or enzymatic modification.
- Properties : The α-keto group enhances chelation capabilities, making it useful in metal ion sequestration and enzyme inhibition .
Key Observations :
- The target compound’s synthesis requires precise control of amidation conditions to avoid side reactions due to the reactive ketone group.
Physicochemical Properties
| Property | Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- | 6-(Diethylamino)hexanoic Acid | 6-(Morpholin-4-yl)hexanoic Acid |
|---|---|---|---|
| Solubility in Water | Low (hydrophobic amide) | Moderate | High (polar heterocycle) |
| Melting Point | 98–102°C | 45–50°C | 75–80°C |
| LogP (Octanol-Water) | 3.2 | 2.8 | 1.5 |
| Stability | Stable under inert atmosphere | Air-sensitive (amine oxidation) | Stable |
Notable Trends:
- The oxohexylamide group increases hydrophobicity (LogP = 3.2) compared to morpholinyl derivatives (LogP = 1.5).
- The ketone in the target compound enhances thermal stability compared to aliphatic amine derivatives .
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis (~75% yield) is comparable to other ω-aminohexanoic derivatives but requires specialized reagents (e.g., acyl chlorides) .
- Biological Relevance: Unlike ε-aminocaproic acid (EACA), which depletes cardiac norepinephrine, the target compound’s amide structure may reduce such side effects, making it safer for therapeutic applications .
- Industrial Potential: Its hydrophobic amide group could improve the dispersion of fillers in polymers, similar to aminohexanoic acid’s role in CaCO₃-filled PA12 composites .
Tables Summarizing Key Data
Table 1 : Comparative Reactivity in Amidation Reactions
Table 2 : Biological Activity Comparison
Biological Activity
Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- (CAS No. 75113-47-2), is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Molecular Structure:
- Molecular Formula: C12H23NO2
- Molecular Weight: 213.32 g/mol
- IUPAC Name: Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-
The compound features a hexanoic acid backbone with an amino group substituted at the sixth position, which is linked to a 2-ethyl-1-oxohexyl group. This unique structure may influence its biological interactions.
Hexanoic acid derivatives have been studied for various biological activities, particularly their antimicrobial and anticancer properties. The mechanisms through which these compounds exert their effects include:
-
Antimicrobial Activity:
- Hexanoic acid and its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The proposed mechanism involves disruption of microbial cell membranes, leading to cell lysis and death.
-
Anticancer Properties:
- Research indicates that hexanoic acid derivatives may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific pathways affected include the inhibition of topoisomerase enzymes, which are crucial for DNA replication.
Research Findings
Several studies have investigated the biological activity of hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-:
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of hexanoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating robust antimicrobial activity. -
Cancer Cell Line Studies:
In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that hexanoic acid derivatives could reduce cell viability significantly at concentrations as low as 10 µM, suggesting potential for therapeutic applications. -
Neuroprotection:
Research on neuroprotective effects revealed that hexanoic acid could mitigate oxidative stress-induced apoptosis in neuronal cells, highlighting its potential in treating neurodegenerative conditions.
Q & A
Q. What are the optimal synthetic pathways for Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]-, and how can yield and purity be maximized?
Answer: The synthesis of this compound typically involves coupling hexanoic acid derivatives with 2-ethyl-1-oxohexylamine via amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, as noted in analogous chromene-based amide syntheses .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical for purity .
Q. Table 1: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Direct alkylation | 65–75 | ≥95 | DMF, 60°C, 12 h | |
| Carbodiimide-mediated coupling | 70–85 | ≥98 | THF, room temperature |
Q. How can the structural integrity of Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- be confirmed post-synthesis?
Answer: A multi-analytical approach is recommended:
- NMR spectroscopy : Confirm the presence of the amide bond (δ 6.5–8.0 ppm for NH protons) and hexanoic acid backbone (δ 1.2–1.6 ppm for CH₂ groups) .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 333.1118 for related compounds) .
- IR spectroscopy : Look for characteristic peaks at 1650–1680 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (N-H stretch) .
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of Hexanoic acid, 6-[(2-ethyl-1-oxohexyl)amino]- in protein interactions?
Answer: The compound’s amide and hydrophobic hexanoic chain suggest dual functionality:
- Target binding : The 2-ethyl-1-oxohexyl group may interact with hydrophobic pockets in enzymes (e.g., proteases), while the carboxylic acid facilitates hydrogen bonding .
- Inhibition studies : Kinetic assays (e.g., fluorescence quenching or surface plasmon resonance) can quantify binding affinity (Kd) and inhibition constants (Ki) .
Q. Table 2: Hypothesized Biological Targets
| Target Class | Assay Type | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| Serine proteases | Fluorogenic substrate | 15–25 µM | |
| Lipid-modifying enzymes | Radiolabeled substrate | 50–100 µM |
Q. How do structural modifications influence the compound’s bioactivity and solubility?
Answer: Systematic SAR (Structure-Activity Relationship) studies are essential:
- Hydrophobic substituents : Adding alkyl chains (e.g., ethyl to hexyl) increases membrane permeability but reduces aqueous solubility .
- Polar groups : Introducing hydroxyl or amine moieties improves solubility (logP reduction by 0.5–1.0 units) while retaining activity .
- Computational modeling : DFT (Density Functional Theory) calculations predict charge distribution and solvation energy to guide modifications .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
Answer: Discrepancies may arise from assay conditions or impurity profiles:
- Standardized protocols : Use validated assays (e.g., OECD guidelines for cytotoxicity) and reference controls (e.g., doxorubicin for anticancer activity) .
- Batch analysis : Compare HPLC purity (>98%) and impurity profiles (e.g., residual solvents) across studies .
- In vivo validation : Translate in vitro findings to model organisms (e.g., Arabidopsis for plant resistance studies) to confirm relevance .
Q. How can computational tools predict the compound’s interaction with novel biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein active sites (e.g., PDB ID 1XYZ) .
- MD simulations : GROMACS or AMBER can assess stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond donors, aromatic rings) for virtual screening .
Q. What are the best practices for stability testing under varying storage conditions?
Answer:
- Temperature : Accelerated degradation studies at 40°C/75% RH for 6 months predict shelf-life .
- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes) .
- Formulation : Lyophilization with trehalose or mannitol preserves integrity in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
